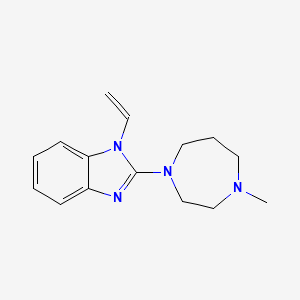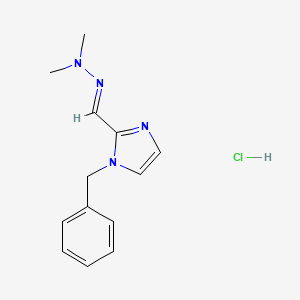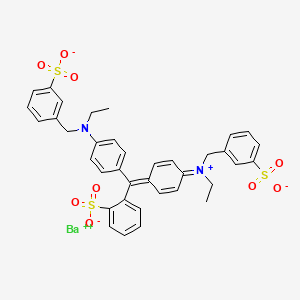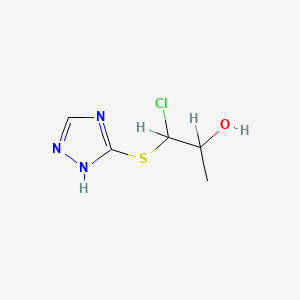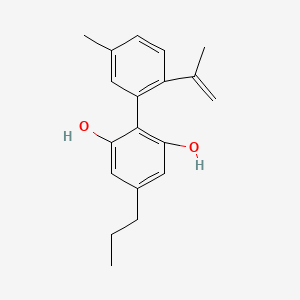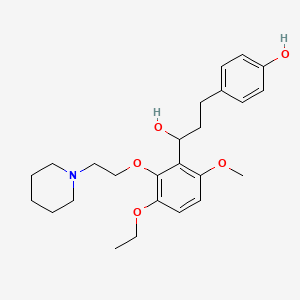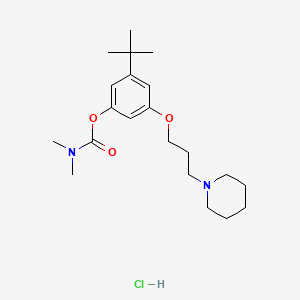
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with a chloroformate or an isocyanate. For this specific compound, the synthesis might involve the following steps:
Formation of the carbamate group: Reacting dimethylamine with a suitable chloroformate or isocyanate.
Introduction of the phenyl ester: Coupling the carbamate with a phenol derivative.
Attachment of the piperidinyl group: Using a nucleophilic substitution reaction to introduce the piperidinyl group.
Final hydrochloride formation: Treating the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction time and temperature.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: Carbamates can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert carbamates to amines.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the carbamate.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
科学的研究の応用
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their enzyme inhibition properties.
Medicine: Investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or neuroprotective agents.
Industry: Utilized in the production of pesticides, herbicides, and fungicides.
作用機序
The mechanism of action of carbamic acid derivatives often involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the inactivation of the enzyme and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific compound and its structure.
類似化合物との比較
Similar Compounds
Carbaryl: A widely used insecticide.
Physostigmine: A reversible cholinesterase inhibitor used in medicine.
Neostigmine: Another cholinesterase inhibitor with medical applications.
Uniqueness
The uniqueness of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride lies in its specific structure, which may confer unique biological activities or chemical properties compared to other carbamates.
特性
CAS番号 |
118116-21-5 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC名 |
[3-tert-butyl-5-(3-piperidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-21(2,3)17-14-18(16-19(15-17)26-20(24)22(4)5)25-13-9-12-23-10-7-6-8-11-23;/h14-16H,6-13H2,1-5H3;1H |
InChIキー |
VMPNFVFQGQXMJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



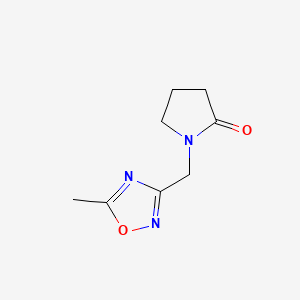
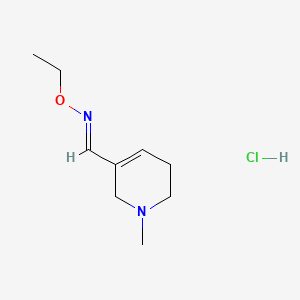
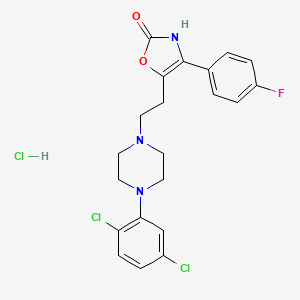
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
